1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-
Overview
Description
Silahexocyclium is a synthetic organic compound known for its unique chemical structure and properties. It is classified as a cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-phenylsilane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silahexocyclium involves several steps, starting with the preparation of the cyclohexyl group and the piperazine derivative. The reaction typically involves the use of cyclohexyl bromide and 4,4-dimethylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of silahexocyclium follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Silahexocyclium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert silahexocyclium into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced silanes. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Silahexocyclium has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of silahexocyclium involves its interaction with specific molecular targets. It acts as an antagonist at the M1 receptor, inhibiting the receptor’s activity. This interaction affects various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-phenylsilane
- Cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-phenylsilane
Uniqueness
Silahexocyclium stands out due to its unique combination of a cyclohexyl group, a piperazine derivative, and a hydroxy-phenylsilane group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1-benzofuran-2-carbonylamino)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(16-9-10-3-1-2-4-15(10)24-16)19-12-5-6-13-11(7-12)8-14(20-13)18(22)23/h1-9,20H,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRZPAQWYCFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438364 | |
Record name | 5-[(1-Benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110314-42-6 | |
Record name | 5-[(1-Benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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